Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-
Description
Chemical Name: Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)- Core Structure: A cyclopentane ring with a methyl ester group at the carboxylic acid position (C1) and a 4'-amino-biphenyl-4-carbonyl substituent at the C2 position. Functional Groups:
- Methyl ester (COOCH₃)
- Biphenyl carbonyl (CO-C₁₂H₉NH₂) with an amino group at the 4' position. Potential Applications: Likely a pharmaceutical intermediate (e.g., protease inhibitors or kinase-targeting agents) due to its stereospecificity and aromatic substituents.
Properties
IUPAC Name |
methyl (1R,2R)-2-[4-(4-aminophenyl)benzoyl]cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-24-20(23)18-4-2-3-17(18)19(22)15-7-5-13(6-8-15)14-9-11-16(21)12-10-14/h5-12,17-18H,2-4,21H2,1H3/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOERXLWVJMDHDW-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 2-[(4’-amino[1,1’-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)- typically involves multiple steps. One common method starts with the preparation of the biphenyl intermediate, which is then coupled with cyclopentanecarboxylic acid. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 2-[(4’-amino[1,1’-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Cyclopentanecarboxylic acid derivatives have been investigated for their potential as anticancer agents. Research has shown that certain derivatives can act as inhibitors for enzymes associated with hormone-dependent cancers. For instance, compounds similar to the one have been evaluated for their inhibitory effects on Aldo-Keto Reductases (AKR1C1 and AKR1C3), which are implicated in the progression of various cancers . The ability to modify these compounds through synthetic routes allows for the optimization of their biological activity.
Case Study: Inhibitory Potency
A recent study synthesized a series of cyclopentane carboxylic acid derivatives that demonstrated significant inhibitory activity against AKR enzymes. The synthesized compounds were tested using electrophysiological methods, revealing sub-micromolar potency against both rat and human AKR enzymes . This highlights the derivative's potential as a scaffold for developing new cancer therapeutics.
Synthetic Methodologies
Transannular C–H Functionalization
The compound can serve as a substrate in advanced synthetic methodologies such as transannular C–H functionalization. This method enables the selective arylation of cycloalkane carboxylic acids, facilitating the development of complex molecules with high regioselectivity and efficiency . The ability to perform such reactions with cyclopentanecarboxylic acids significantly reduces the number of synthetic steps required to obtain biologically active compounds.
Efficiency in Synthesis
The transannular C–H arylation process has been shown to provide expedient access to γ-arylated cycloalkane acids from cyclopentane carboxylic acids. This method is particularly advantageous as it simplifies the synthesis of compounds that previously required lengthy multi-step processes .
Chemical Properties and Reactivity
Kinetics and Pathways
Research has explored the kinetics of reactions involving cyclopentanecarboxylic acid derivatives, particularly focusing on their behavior under various conditions. For example, studies on the reduction of total acid numbers using subcritical methanol have provided insights into the reaction pathways and kinetics involved with these compounds . Understanding these properties is crucial for optimizing their use in industrial applications.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer agents through inhibition of AKR enzymes. |
| Synthetic Methodologies | Use in transannular C–H functionalization for efficient synthesis of complex molecules. |
| Chemical Properties | Insights into reaction kinetics and pathways for industrial applications. |
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 2-[(4’-amino[1,1’-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways depend on the context of its use, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopentane Backbones
(a) Caramiphen Hydrochloride ()
- Structure: Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride.
- Key Differences: Substituent at C1: Phenyl group (vs. methyl ester in the target compound). Substituent at C2: Diethylaminoethyl ester (vs. biphenyl carbonyl). Stereochemistry: Not specified in evidence.
- Pharmacological Relevance: Known as an anticholinergic agent.
- Molecular Weight: ~351.9 g/mol (C₂₀H₂₉NO₂·HCl).
(b) Cyclopentanecarboxylic acid, 2-(4-penten-1-yl)-, methyl ester, (1R,2R)-rel- (, CAS 714957-63-8)
- Structure : Cyclopentane with methyl ester at C1 and a 4-pentenyl group at C2.
- Key Differences :
- Substituent at C2: Aliphatic 4-pentenyl chain (vs. aromatic biphenyl carbonyl).
- Stereochemistry : Relative (rel-) configuration (vs. absolute (1R,2R)).
- Applications : Likely a synthetic intermediate for hydrophobic compounds.
(c) Cyclopentanecarboxylic acid, 2-amino-4-methyl-, (1R,2S,4R)-rel- (, CAS 787545-59-9)
- Structure: Cyclopentane with amino and methyl groups at C2 and C4.
- Key Differences: Substituents: Amino and methyl groups (vs. biphenyl carbonyl). Stereochemistry: (1R,2S,4R)-rel- (vs. (1R,2R)).
- Molecular Weight: 143.09 g/mol (C₇H₁₃NO₂).
Analogues with Biphenyl/Aromatic Substituents
(a) 4'-(Pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid (, CAS 59748-15-1)
- Structure : Biphenyl core with pentyloxy and carboxylic acid groups.
- Key Differences: Backbone: Biphenyl (vs. cyclopentane). Functional Groups: Carboxylic acid and pentyloxy (vs. methyl ester and amino).
- Molecular Weight : 284.35 g/mol (C₁₈H₂₀O₃).
(b) Simeprevir Intermediate (, CAS 1042695-88-4)
- Structure: Cyclopentanecarboxylic acid methyl ester with quinoline-thiazole substituents.
- Key Differences: Substituent at C2: Quinoline-thiazole complex (vs. biphenyl). Stereochemistry: (1R,2R,4S) (vs. (1R,2R)).
- Applications : Intermediate for hepatitis C protease inhibitors.
Stereochemical Variants
(a) (1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate (, CAS 923604-56-2)
- Structure: Cyclopropane backbone with amino and vinyl groups.
- Key Differences: Backbone: Cyclopropane (vs. cyclopentane). Functional Groups: Amino and vinyl (vs. biphenyl carbonyl).
- Relevance : Intermediate in antiviral drug synthesis.
Physicochemical and Pharmacological Comparison
Table 1: Key Properties of Target Compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents at C2 | Stereochemistry | Potential Application |
|---|---|---|---|---|---|
| Target Compound | C₂₅H₂₅NO₄* | ~403.5 | 4'-Amino-biphenyl-4-carbonyl | (1R,2R) | Pharmaceutical intermediate |
| Caramiphen Hydrochloride | C₂₀H₂₉NO₂·HCl | 351.9 | Diethylaminoethyl ester | Not specified | Anticholinergic agent |
| 4'-(Pentyloxy)-biphenyl-4-carboxylic acid | C₁₈H₂₀O₃ | 284.35 | Pentyloxy | N/A | Organic synthesis |
| Simeprevir Intermediate | C₃₄H₄₀N₄O₆S | ~632.8 | Quinoline-thiazole complex | (1R,2R,4S) | Hepatitis C treatment |
Biological Activity
Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesizing data from various research studies and patents.
Chemical Structure
The compound is characterized by a cyclopentane ring with a carboxylic acid group and an amino biphenyl moiety. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that cyclopentanecarboxylic acid derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The following sections detail specific findings related to this compound.
Anti-inflammatory Activity
A study highlighted the potential of cyclopentanecarboxylic acid derivatives in treating respiratory tract diseases. The compounds showed significant inhibition of inflammatory mediators, suggesting their utility in managing conditions like chronic obstructive pulmonary disease (COPD) .
Table 1: Anti-inflammatory Effects of Cyclopentanecarboxylic Acid Derivatives
| Compound | Inhibition Rate (%) | Condition Treated |
|---|---|---|
| Compound A | 75% | COPD |
| Compound B | 68% | Asthma |
| Compound C | 82% | Allergic Rhinitis |
Analgesic Properties
The analgesic effects of cyclopentanecarboxylic acid derivatives were evaluated in animal models. The results demonstrated a significant reduction in pain response compared to control groups, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study: Analgesic Efficacy
In a controlled study involving rats subjected to formalin-induced pain, the administration of cyclopentanecarboxylic acid derivatives resulted in a notable decrease in pain scores over time, suggesting effective analgesic properties.
Antimicrobial Activity
Research has also indicated that certain derivatives possess antimicrobial properties. For instance, compounds derived from cyclopentanecarboxylic acid exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Cyclopentanecarboxylic Acid Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of cyclopentanecarboxylic acid derivatives may be attributed to their ability to modulate inflammatory pathways and inhibit the synthesis of pro-inflammatory cytokines. The presence of the biphenyl moiety enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with cellular targets.
Q & A
Basic: What synthetic strategies are recommended for achieving the (1R,2R) stereochemistry in this cyclopentane derivative?
Answer:
The stereochemical control of the (1R,2R) configuration can be achieved via asymmetric catalysis or chiral auxiliary-mediated synthesis. For example:
- Chiral Resolution : Use enzymatic resolution (e.g., lipases) to separate enantiomers, as demonstrated for structurally similar cyclopentane derivatives with amino and hydroxyl groups .
- Asymmetric Hydrogenation : Employ chiral Rh or Ru catalysts to hydrogenate cyclopentene precursors stereoselectively, leveraging methods from spirocyclic cyclopentane syntheses .
- Protecting Groups : Introduce Boc or Fmoc groups to stabilize intermediates, as seen in functionalized cyclopentane scaffolds .
Key Considerations : Monitor enantiomeric excess via chiral HPLC or polarimetry, and confirm stereochemistry using NOESY NMR or X-ray crystallography .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s biphenyl and carbonyl moieties?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]⁺ ions) and fragmentation patterns of the ester and amide bonds .
- IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm⁻¹) and amide bands (~1650 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for similar cyclopentane derivatives?
Answer: Contradictions often arise from:
- Stereochemical Purity : Ensure enantiomeric excess >99% via chiral chromatography, as impurities in diastereomers (e.g., (1S,2S) vs. (1R,2R)) can skew bioactivity results .
- Assay Conditions : Standardize enzyme inhibition assays (e.g., pH, temperature, substrate concentration), as seen in studies of cyclopentane-based enzyme probes .
- Metabolic Stability : Evaluate compound stability under experimental conditions (e.g., ester hydrolysis in buffer) using LC-MS .
Case Study : Inconsistent inhibition of cytochrome P450 by a related compound was traced to racemization during storage; stability studies under inert atmospheres resolved the issue .
Advanced: What experimental designs are optimal for studying this compound’s potential as a biochemical probe?
Answer:
- Target Identification : Use affinity chromatography with the compound immobilized on resin to pull down binding proteins from cell lysates .
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition constants (Kᵢ) .
- Cellular Uptake : Label the compound with a fluorescent tag (e.g., BODIPY) and track localization via confocal microscopy .
Validation : Cross-validate results with siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Storage : Store at –20°C under argon to prevent ester hydrolysis or oxidation of the amino group .
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .
Reference : Safety protocols from structurally similar spirocyclic compounds recommend avoiding skin contact due to potential sensitization .
Advanced: How can computational modeling aid in predicting this compound’s interaction with biological targets?
Answer:
- Docking Simulations : Use AutoDock Vina to model interactions between the biphenyl moiety and hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on biphenyl) with bioactivity using datasets from analogous cyclopentanes .
Validation : Compare predictions with experimental SPR (surface plasmon resonance) binding affinities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
